molecular formula C19H21N3O4 B1329688 Z-Gly-phe-NH2 CAS No. 5513-69-9

Z-Gly-phe-NH2

Cat. No. B1329688
CAS RN: 5513-69-9
M. Wt: 355.4 g/mol
InChI Key: QGZDXQHLEQAGJB-INIZCTEOSA-N
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Description

Synthesis Analysis

The synthesis of coordination polymers involving dipeptides, such as Zn(Gly-L-Phe)2, involves the reaction of metal nitrates with sodium hydroxide and the dipeptide glycyl-L-phenylalanine . This process results in the formation of materials with enhanced thermal stability, which is a desirable property for various applications. The mechanochemical synthesis of zinc N-(phosphonomethyl)glycinate is another example of the synthesis of zinc coordination compounds, which reveals a two-step process including the formation of an intermediate .

Molecular Structure Analysis

The molecular structure of these coordination polymers is characterized by techniques such as powder X-ray diffraction (PXRD) and infrared spectroscopy. For instance, Zn(Gly-L-Phe)2 crystallizes in the chiral monoclinic C2 space group, forming a two-dimensional coordination network . The zinc atoms in the zinc N-(phosphonomethyl)glycinate are coordinated tetrahedrally, creating a three-dimensional pillared structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are complex and can include intermediate steps, as observed in the mechanochemical synthesis of zinc N-(phosphonomethyl)glycinate . The formation of coordination polymers also involves the reaction of metal ions with dipeptides, leading to the creation of stable structures with specific coordination geometries .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the coordination polymers Zn(Gly-L-Phe)2 and Cd(Gly-L-Phe)2 show enhanced thermal stability, which is significant for their potential use in high-temperature applications . The study of gas-phase IR spectra of tri-peptide Z-Pro-Leu-Gly-NH2 provides insights into the hydrogen-bonding network and secondary structure, which are crucial for understanding the binding capabilities of peptides . Additionally, the interaction between glycine and water has been explored, revealing the formation of neutral and zwitterionic complexes, which are important for understanding the behavior of amino acids in different environments .

Scientific Research Applications

  • Molecular and Crystal Structures in Peptide Design

    • Z-Gly-Phe-NH2 has been studied for its role in the molecular and crystal structures of peptides. For instance, in a tripeptide amide containing Z-Gly-Phe-NH2, it was observed that the peptide adopts a right-handed helical conformation, which is significant for designing peptides with specific secondary structures (Busetti et al., 1992).
  • Investigations in Crystal Structures of Peptides

    • Research into the crystal structures of Z-Gly-Phe-NH2, among other peptides, has provided insights into their molecular conformations and intermolecular interactions. This research is fundamental in understanding the structural differences and hydrogen bonding capabilities of amidated versus unamidated peptides (In et al., 2000).
  • Thioamide Substrate Studies

    • Z-Gly-Phe-NH2 has been used as a thioamide analogue in studies with carboxypeptidase A (CPA). These studies are significant in understanding the binding and hydrolysis activities of CPA, providing insights into enzyme-substrate interactions (Bartlett et al., 1982).
  • Role in Calcium Mobilization from Intracellular Organelles

    • The dipeptide has been observed to mobilize intracellular Ca2+ and affect protein synthesis in a Ca(2+)-dependent manner. This application is crucial in studying the mechanisms of calcium mobilization and storage in cells (Brostrom et al., 1994).
  • Application in Photocatalytic Hydrogen Evolution

    • In a study on photocatalytic hydrogen evolution, a direct Z-scheme system involving Z-Gly-Phe-NH2 was constructed. This research is relevant for advancements in photocatalytic applications and environmental engineering (Gao et al., 2019).
  • Peptide Synthesis through Glycyl Endopeptidase

    • Z-Gly-Phe-NH2 has been used in the study of glycyl endopeptidase-catalyzed solid-to-solid
    peptide synthesis. This research contributes to understanding the enzymatic synthesis processes and potential applications in peptide manufacturing .

Safety And Hazards

Safety measures for handling Z-Gly-Phe-NH2 include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The Phe-Phe motif, which Z-Gly-Phe-NH2 is a part of, has gained in popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .

properties

IUPAC Name

benzyl N-[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-18(24)16(11-14-7-3-1-4-8-14)22-17(23)12-21-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGZDXQHLEQAGJB-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Gly-phe-NH2

CAS RN

5513-69-9
Record name Carbobenzoxyglycylphenylalanine amide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005513699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
S TANi, T ISHIDA - Chemical and pharmaceutical bulletin, 2000 - jstage.jst.go.jp
… Z—Gly—Phe—NH2 Respective independent molecules are compactly packed into the crystal lattice, as shown in Fig. 4a. They are antiparallely packed in pairs and form alternative …
Number of citations: 11 www.jstage.jst.go.jp
MA Brostrom, WL Wong Ling, D Gmitter… - Biochemical …, 1994 - portlandpress.com
… -dipeptide-amides) such as Z-Gly-Phe-NH2 block all steps in intracellular protein transport … Z-Gly-Phe-NH2 but not by thapsigargin or Ins(1,4,5)P3. Ca2+ mobilization by Z-Gly-Phe-NH2 …
Number of citations: 5 portlandpress.com
P Chaiwut, P Kanasawud, PJ Halling - Enzyme and microbial technology, 2007 - Elsevier
Glycyl endopeptidase catalysed solid-to-solid synthesis can be carried out efficiently for the model peptides Z-Gly-Phe-NH 2 , Z-Gly-Leu-NH 2 , Z-Gly-Tyr-NH 2 and Z-Gly-Tyr-OEt. A …
Number of citations: 12 www.sciencedirect.com
Y INOUYE, Y KAWAGUCHI… - Chemical and …, 1984 - jstage.jst.go.jp
… dipeptides containing these amino acids as the C-termini, only fully blocked peptides such as Z—Gly—Leu—NH2 and Z—Gly—Phe—NH2 were hydrolyzed effectively, as shown in …
Number of citations: 7 www.jstage.jst.go.jp
井上義雄, 川口幸恵, 中村昭四郎 - Chemical and Pharmaceutical …, 1984 - jlc.jst.go.jp
… dipeptides containing these amino acids as the C-termini, only fully blocked peptides such as Z—Gly—Leu—NH2 and Z—Gly—Phe—NH2 were hydrolyzed effectively, as shown in …
Number of citations: 3 jlc.jst.go.jp
MJ Desmazeaud, JH Hermier - European Journal of …, 1971 - Wiley Online Library
The specificity of an exocellular neutral protease produced by Micrococcus caseolyticus has been investigated with amides, dipeptides mono‐and di‐substituted dipeptides and …
Number of citations: 28 febs.onlinelibrary.wiley.com
J Millet, R Acher - European Journal of Biochemistry, 1969 - Wiley Online Library
An exocellular proteolytic enzyme produced by Bacillus megaterium and called megateriopeptidase has been isolated and its specificity has been investigated. Megateriopeptidase has …
Number of citations: 29 febs.onlinelibrary.wiley.com
GW Anderson, JE Zimmerman… - Journal of the American …, 1966 - ACS Publications
… OEt) and 0.65 (Z-Gly-PheNH2). Fractional crystallizations from … acetate yielded 18% of pure Z-Gly-Phe-NH2, mp 143— 144, [a]… Authentic Z-Gly-PheNH2 (l), made by reaction of NH3 with …
Number of citations: 82 pubs.acs.org
A Jochen, P Berhanu - Biochemical and biophysical research …, 1987 - Elsevier
… Figure 1A shows that the effect of Z-Gly-Phe-NH2 in increasing total cell associated insulin was rapid, being observed within 5 minutes and becoming maximal (>2-fold increase) by 30 …
Number of citations: 10 www.sciencedirect.com
P Goldman, CC Levy - … of the National Academy of Sciences, 1967 - National Acad Sciences
RCO-N, I-glutamate. In such substrates RCOOH can represent not only substituted pteridines but a variety of organic acids, including many amino acids. However, hydrolytic activity …
Number of citations: 64 www.pnas.org

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